

# Technical Support Center: Gadoquatrane Clearance and Renal Function

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Gadoquatrane**

Cat. No.: **B12659558**

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the impact of patient renal function on the clearance of **Gadoquatrane**.

## Frequently Asked Questions (FAQs)

**Q1:** What is the primary route of elimination for **Gadoquatrane**?

**A1:** **Gadoquatrane** is almost exclusively eliminated from the body via the renal route through glomerular filtration.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Studies in both animals and humans have shown that the vast majority of the administered dose is recovered in the urine. Fecal excretion is negligible, accounting for less than 0.1% of the dose.

**Q2:** How does impaired renal function affect the clearance of **Gadoquatrane**?

**A2:** Impaired renal function leads to a decrease in the clearance of **Gadoquatrane** from plasma. The total body weight-normalized clearance is reduced as the severity of renal impairment increases. Consequently, exposure to the drug, as measured by the area under the plasma concentration-time curve (AUC), is higher in individuals with renal impairment compared to those with normal renal function.

**Q3:** Is dose adjustment of **Gadoquatrane** required for patients with renal impairment?

A3: Despite the decreased clearance in patients with impaired renal function, current findings suggest that no dose adjustment for **Gadoquatrane** is warranted for patients with any degree of renal impairment. This is based on its overall safety profile and pharmacokinetic properties, which are similar to other established macrocyclic gadolinium-based contrast agents (GBCAs).

Q4: What is the plasma half-life of **Gadoquatrane** in individuals with normal and impaired renal function?

A4: In individuals with normal renal function, **Gadoquatrane** has a short effective plasma half-life of approximately 1.4 to 1.7 hours. In patients with moderate renal impairment, the mean effective plasma half-life is longer, at around 4.1 hours.

Q5: Is **Gadoquatrane** metabolized in the body?

A5: No, **Gadoquatrane** is not metabolized in the body. It is excreted in its unchanged form. Metabolite profiling in plasma and urine has shown almost exclusively unchanged **Gadoquatrane**, with no signs of degradation or release of free gadolinium.

Q6: Is **Gadoquatrane** dialyzable?

A6: Yes, in vitro experiments have demonstrated that the kinetic dialysis profile of **Gadoquatrane** is essentially the same as that of gadobutrol, another GBCA, indicating it can be removed by dialysis. For patients on hemodialysis, more than 95% of a GBCA is typically cleared after three dialysis sessions.

## Troubleshooting Guide

Issue: Higher than expected plasma concentrations of **Gadoquatrane** in a subject.

Possible Cause: The subject may have undiagnosed renal impairment.

Resolution:

- Review the subject's medical history for any indications of kidney disease.
- Assess the subject's estimated glomerular filtration rate (eGFR) to determine their level of renal function.

- While dose adjustment is not currently recommended, be aware that decreased renal function will lead to slower clearance.

Issue: Concerns about gadolinium retention.

Background: Delayed clearance of GBCAs in patients with severely reduced renal function can increase the risk of gadolinium dissociation from its chelating agent and subsequent tissue deposition. This has been associated with nephrogenic systemic fibrosis (NSF), a rare but serious condition, particularly with older, less stable linear GBCAs.

Resolution:

- Gadoquadrane** is a macrocyclic GBCA, which is considered more stable than linear agents.
- While trace amounts of gadolinium can be excreted for an extended period post-injection, the vast majority is cleared rapidly, even in patients with impaired renal function. In one study, approximately 90% of the injected dose was recovered in the urine of all cohorts within the first 24 hours.
- For patients with end-stage renal disease, hemodialysis can be effective in removing the contrast agent from the body.

## Data Presentation

Table 1: Pharmacokinetic Parameters of **Gadoquadrane** in Relation to Renal Function

| Parameter                                     | Normal Renal Function | Mild Renal Impairment  | Moderate Renal Impairment |
|-----------------------------------------------|-----------------------|------------------------|---------------------------|
| Total Body Weight-                            |                       |                        |                           |
| Normalized Clearance (CL/BW)                  | Baseline              | 21% lower than normal  | 42% lower than normal     |
| Area Under the Curve (AUC)                    | Baseline              | 26% higher than normal | 73% higher than normal    |
| Mean Effective Plasma Half-life ( $t_{1/2}$ ) | 1.4 - 1.7 hours       | Not specified          | 4.1 hours                 |

Table 2: Urinary Excretion of **Gadoquatrane**

| Time Post-Injection | Percentage of Dose Recovered in Urine (Average)          |
|---------------------|----------------------------------------------------------|
| 24 hours            | ~90% (in all cohorts, including impaired renal function) |
| 7 days              | 92% - 97% (in all cohorts)                               |
| 6 months            | <0.0001% (median recovery in 24-hour urine)              |

## Experimental Protocols

### Protocol 1: Determination of **Gadoquatrane** Pharmacokinetics in Patients with Renal Impairment

- Objective: To evaluate the safety, tolerability, and pharmacokinetics of **Gadoquatrane** in individuals with varying degrees of renal function.
- Study Design: An open-label, non-randomized, single-dose study with parallel cohorts: (i) mild renal impairment, (ii) moderate renal impairment, and (iii) matching controls with normal renal function.
- Methodology:
  - Each participant receives a single intravenous bolus injection of **Gadoquatrane** (e.g., 0.025 mmol/kg body weight).
  - Collect blood and urine samples at predefined time points over a period of up to 6 months.
  - Determine gadolinium concentrations in plasma and urine using inductively coupled plasma mass spectrometry (ICP-MS).
  - Calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life from the plasma concentration-time data.

- Data Analysis: Use non-compartmental or population pharmacokinetic modeling to analyze the data and assess the relationship between renal function (eGFR) and **Gadoquatrane** clearance.

#### Protocol 2: In Vitro Dialyzability of **Gadoquatrane**

- Objective: To assess the dialyzability of **Gadoquatrane**.
- Methodology:
  - An in vitro dialysis setup is used to simulate hemodialysis.
  - The kinetic dialysis profile of **Gadoquatrane** is compared to that of a well-characterized dialyzable GBCA like gadobutrol.
  - The clearance of the agents across the dialysis membrane is measured over time.

## Visualizations



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pharmacokinetics, Safety, and Dialyzability of Gadoquatrane in Patients With Impaired Renal Function: A Comprehensive Investigation Using Clinical Trial Data, Modeling and Simulation, and In Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Profile of Gadoquatrane: A Novel Tetrameric, Macroyclic High Relaxivity Gadolinium-Based Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Safety, and Tolerability of the Novel Tetrameric, High-Relaxivity, Macroyclic Gadolinium-Based Contrast Agent Gadoquatrane in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Excretion, and Organ Distribution of the Novel Gadolinium-Based MRI Contrast Agent Gadoquatrane in Female Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Gadoquatrane Clearance and Renal Function]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12659558#impact-of-patient-renal-function-on-gadoquatrane-clearance>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)